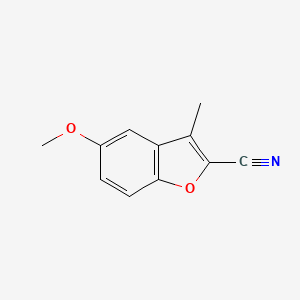

5-Methoxy-3-methylbenzofuran-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3-methyl-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-9-5-8(13-2)3-4-10(9)14-11(7)6-12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNOBKLILWOFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxy 3 Methylbenzofuran 2 Carbonitrile and Its Derivatives

Historical and Classical Synthetic Approaches to Benzofurans

The synthesis of the benzofuran (B130515) ring system has a rich history, with several classical methods still being relevant today. Two of the most notable historical methods are the Perkin rearrangement and the von Pechmann condensation, although the latter is primarily used for coumarin synthesis, it shares mechanistic features with some benzofuran syntheses.

The Perkin rearrangement , first reported by William Henry Perkin in 1870, involves the ring contraction of a 2-halocoumarin in the presence of a base, such as sodium hydroxide, to form a benzofuran-2-carboxylic acid researchgate.netnih.gov. The reaction proceeds through the initial opening of the lactone ring, followed by an intramolecular nucleophilic substitution to form the furan (B31954) ring researchgate.netnih.govorganic-chemistry.org. This method has been a cornerstone in benzofuran synthesis for over a century. Microwave-assisted variations of the Perkin rearrangement have been developed to significantly reduce reaction times and improve yields researchgate.netorganic-chemistry.org.

Another classical approach involves the acid-catalyzed cyclization of α-phenoxyketones. This method, while effective, can sometimes lead to mixtures of regioisomers depending on the substitution pattern of the starting phenol.

Modern Catalytic Strategies for Benzofuran Ring Formation

Contemporary organic synthesis has seen a shift towards more efficient and versatile catalytic methods for the construction of heterocyclic rings like benzofuran. These modern strategies often offer milder reaction conditions, greater functional group tolerance, and higher yields compared to their classical counterparts.

Transition-Metal-Catalyzed Cyclization Reactions (e.g., Palladium, Copper)

Transition-metal catalysis has revolutionized the synthesis of benzofurans, with palladium and copper catalysts being the most extensively used.

Palladium-catalyzed reactions have been widely employed for the construction of the benzofuran ring. A common approach involves the intramolecular cyclization of ortho-alkynylphenols or the coupling of ortho-halophenols with terminal alkynes, followed by cyclization . For instance, palladium complexes can catalyze the Sonogashira coupling of an ortho-iodophenol with an alkyne, with the resulting intermediate undergoing intramolecular cyclization to afford the benzofuran . Palladium-catalyzed C-H activation/oxidation tandem reactions of 2-hydroxystyrenes with iodobenzenes also provide a powerful route to benzofurans researchgate.net.

| Catalyst System | Starting Materials | Reaction Type | Reference |

| Pd(OAc)2 / PPh3 | o-iodophenol, terminal alkyne | Sonogashira coupling/cyclization | |

| PdCl2(PPh3)2 / CuI | o-iodophenol, terminal alkyne | Sonogashira coupling/cyclization | |

| Pd(OAc)2 | 2-hydroxystyrene, iodobenzene | C-H activation/oxidation | researchgate.net |

Copper-catalyzed syntheses offer a cost-effective and efficient alternative to palladium-based methods. Copper catalysts can promote the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure to yield polysubstituted benzofurans nih.govchemicalbook.com. This transformation involves the sequential nucleophilic addition of the phenol to the alkyne, followed by an oxidative cyclization nih.govchemicalbook.com. Copper-mediated oxidative annulation of phenols with unactivated internal alkynes has also been reported researchgate.net.

| Catalyst System | Starting Materials | Reaction Type | Reference |

| CuI | Phenol, alkyne | Aerobic oxidative cyclization | nih.govchemicalbook.com |

| CuBr | Salicylaldehyde, alkene | Oxidative annulation | |

| Cu(OAc)2 | Phenol, unactivated internal alkyne | Oxidative annulation | researchgate.net |

Metal-Free and Green Chemistry Approaches

In line with the principles of green chemistry, several metal-free and environmentally benign methods for benzofuran synthesis have been developed. These approaches aim to reduce the reliance on potentially toxic and expensive heavy metals.

One such strategy involves the use of hypervalent iodine reagents to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans researchgate.net. These reactions can be performed under mild conditions and often provide good to excellent yields. Furthermore, base-catalyzed intramolecular cyclization of 2-ynylphenols offers a transition-metal-free pathway to 2-substituted benzofurans.

| Reagent/Catalyst | Starting Materials | Reaction Type | Reference |

| PhI(OAc)2 | o-hydroxystilbene | Oxidative cyclization | researchgate.net |

| Cs2CO3 | 2-ynylphenol | Intramolecular cyclization | |

| Acetic Acid | Benzoquinone, other precursors | One-pot synthesis |

Specific Synthetic Routes for 5-Methoxy-3-methylbenzofuran-2-carbonitrile

The synthesis of the specifically substituted this compound requires a strategy that allows for the precise placement of the methoxy (B1213986), methyl, and carbonitrile groups on the benzofuran core.

Cyclization of Ortho-Hydroxyacetophenones and Related Precursors

A plausible and efficient route to the 5-methoxy-3-methylbenzofuran core involves the cyclization of a suitably substituted ortho-hydroxyacetophenone derivative. For the target molecule, a logical precursor would be 2-hydroxy-5-methoxypropiophenone.

The reaction of 2-hydroxy-5-methoxypropiophenone with an appropriate reagent can lead to the formation of the furan ring. One common method is the reaction with an α-halo ketone or a related species, followed by intramolecular cyclization nih.gov. For instance, reaction with chloroacetonitrile in the presence of a base could potentially lead to the desired product, although this specific transformation is not explicitly detailed in the surveyed literature. A more general approach involves the reaction of o-hydroxyaryl ketones with 1,1-dichloroethylene, which after rearrangement, can yield benzofuran carbaldehydes, a potential precursor to the nitrile.

Strategies for Introducing the Methoxy and Methyl Substituents

The substituents on the benzene (B151609) ring of the benzofuran are typically introduced at the precursor stage. For this compound, the 5-methoxy group would originate from a commercially available or synthesized methoxyphenol derivative. For instance, starting with 4-methoxyphenol, a Friedel-Crafts acylation could introduce the propionyl group at the 2-position, yielding 2-hydroxy-5-methoxypropiophenone.

The 3-methyl group is introduced via the choice of the cyclization partner or through a rearrangement. In the context of the reaction of an o-hydroxyaryl ketone, the use of a propionyl group (as in 2-hydroxy-5-methoxypropiophenone) directly leads to the formation of a 3-methyl substituted benzofuran upon cyclization with a C1-synthon for the 2-position.

The introduction of the 2-carbonitrile group can be achieved through various methods. One approach is the direct cyanation of a pre-formed 5-methoxy-3-methylbenzofuran. However, a more convergent strategy would involve incorporating the nitrile group during the cyclization step. This could potentially be achieved by reacting 2-hydroxy-5-methoxypropiophenone with a reagent such as bromo- or chloroacetonitrile in the presence of a base. Another strategy involves the conversion of a 2-formyl or 2-carboxamide group into a nitrile. For example, a 2-formyl-5-methoxy-3-methylbenzofuran, which could be synthesized from 2-hydroxy-5-methoxypropiophenone, can be converted to the corresponding oxime and then dehydrated to the nitrile.

Methods for Carbonitrile Group Formation at C-2 Position

The introduction of a carbonitrile (cyano) group at the C-2 position of the benzofuran scaffold is a key synthetic step for obtaining the target compound and its analogues. Various methods have been developed, largely relying on transition-metal catalysis, which allows for efficient and selective C-C bond formation.

Transition-Metal-Catalyzed Cyanation:

Modern synthetic chemistry offers several powerful methods for the cyanation of heteroarenes. These can be broadly categorized based on the substrate and catalyst system employed.

Palladium-Catalyzed Cyanation: Palladium catalysts are extensively used for cyanation reactions. These methods often involve the cross-coupling of a C-2 functionalized benzofuran, such as a halide (bromo or iodo) derivative, with a cyanide source. Common cyanide sources include potassium cyanide (KCN) or the less toxic zinc cyanide (Zn(CN)₂). wikipedia.org Deactivation of the palladium catalyst by excess cyanide can be a challenge, but optimized conditions have been developed for various aryl halides. wikipedia.org

Copper-Catalyzed Cyanation: The Rosenmund-von Braun reaction is a classical method using stoichiometric copper(I) cyanide. wikipedia.orgnih.gov More contemporary approaches utilize catalytic amounts of copper. nih.gov One strategy involves the direct C-H cyanation of heterocycles. For instance, a method employing a copper cyanide catalyst with iodine as an oxidant has been developed for the regioselective cyanation of various heterocycles. nih.gov The proposed mechanism suggests an initial iodination of the heterocycle at the C-2 position, followed by a copper-catalyzed cyanation of the resulting 2-iodobenzofuran. nih.gov Another copper-catalyzed approach involves a condensation rearrangement of arylacetonitriles with o-hydroxybenzaldehydes. nih.gov

Ruthenium-Catalyzed Cyanation: Ruthenium complexes have also emerged as effective catalysts for C-H cyanation. A proposed mechanism for this transformation involves the formation of a cationic ruthenium complex, which then undergoes coordination and insertion, followed by β-elimination to yield the nitrile product. nih.gov This method has been successfully applied to a variety of heteroarenes, demonstrating high chemo- and site-selectivity. nih.gov

Other Synthetic Approaches:

Beyond direct C-H cyanation or cross-coupling with halides, other strategies include intramolecular cyclizations. For example, palladium-catalyzed intramolecular cyclization of (E)-3-aryloxyacrylonitriles provides a route to 2-cyanobenzofurans. nih.gov

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of analogues and derivatives is crucial for exploring structure-activity relationships in drug discovery and for developing new materials. This is achieved through functionalization of the pre-formed benzofuran core or by building the core with diverse substituents from the outset.

Functionalization Reactions on the Benzofuran Core

The benzofuran ring system is amenable to various functionalization reactions, allowing for the introduction of a wide range of substituents at different positions.

C-H Functionalization:

Direct C-H functionalization is a highly atom-economical approach to modify the benzofuran core.

Arylation: Palladium-catalyzed C-H arylation is a powerful tool for installing aryl groups. The C-2 position is the most acidic site and is often preferentially functionalized. hw.ac.uk For example, 2-arylbenzofurans can be synthesized via Pd-catalyzed C-H arylation using various arylating agents like triarylantimony difluorides, arylboronic acids, or aryldiazonium salts. mdpi.com The C-3 position can also be selectively arylated using a directing group strategy. A method involving an 8-aminoquinoline directing group at the C-2 carboxamide position has been used to install a variety of aryl and heteroaryl substituents at the C-3 position via palladium catalysis. nih.gov

Alkylation: The C-2 position can be alkylated using copper-catalyzed radical addition of activated secondary and tertiary alkyl halides. hw.ac.uk

Halogenation:

Electrophilic halogenation provides a route to functionalize the benzene portion of the benzofuran scaffold. For example, derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been brominated and chlorinated. Bromination with an equimolar amount of Br₂ leads to substitution at the C-6 position. scispace.com

Oxidative Cyclization:

Palladium-catalyzed oxidative cyclization of precursors like O-aryl cyclic vinylogous esters can be used to generate more complex, benzofuran-fused polycyclic structures. nih.gov

The table below summarizes selected functionalization reactions on the benzofuran core.

| Position | Reaction Type | Reagents and Conditions | Product Type |

| C-2 | C-H Arylation | Ar₃SbF₂, Pd(OAc)₂, CuCl₂, 80 °C | 2-Arylbenzofurans mdpi.com |

| C-2 | C-H Alkylation | Alkyl halide, CuI, TPMA, 110 °C | 2-Alkylbenzofurans hw.ac.uk |

| C-3 | C-H Arylation (Directed) | Aryl iodide, Pd(OAc)₂, AgOAc, 110 °C | 3-Arylbenzofurans nih.gov |

| C-6 | Bromination | Br₂ in CHCl₃ | 6-Bromobenzofurans scispace.com |

Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to rapidly generate collections of structurally diverse small molecules, or chemical libraries, for high-throughput screening. Several strategies have been applied to the benzofuran scaffold.

One approach involves a multi-step sequence starting from readily available salicylaldehydes. acs.org These are first reacted to form 3-carboxyfunctionalized benzofurans, which are then converted to boronic acids. Subsequent Suzuki coupling with various aryl halides and amidation with diverse amines generates a library of 2-arylbenzofuran-3-carboxamide derivatives. acs.org This strategy allows for variation at three points of the molecule.

Another strategy focuses on building diversity around the C-2 position. For example, key intermediate benzofuran-2-thiols can be prepared via intramolecular cyclization. mdpi.com These intermediates are then subjected to alkylation with a variety of substituted benzyl bromides, followed by selective oxidation to generate libraries of both sulfoxides and sulfones, adding another layer of chemical diversity. mdpi.com

One-pot reactions are also highly valuable for library synthesis. A palladium-catalyzed one-pot synthesis of 2-arylbenzofurans from 2-(2-hydroxyphenyl)acetonitriles and arylboronic acids has been developed and is noted for its applicability to library generation. organic-chemistry.org

| Scaffold/Strategy | Key Intermediate | Building Blocks for Diversification | Final Library |

| 2-Arylbenzofuran-3-carboxamides | (3-(Ethoxycarbonyl)-benzofuran-2-yl)boronic acid | Salicylaldehydes, Aryl halides, Amines | Lead-like compounds with varied physicochemical properties acs.org |

| 2-Substituted Benzofuran Sulfoxides/Sulfones | Benzofuran-2-thiols | 4-Substituted benzyl bromides | Benzofuran derivatives with a sulfoxide or sulfone at C-2 mdpi.com |

| 2-Arylbenzofurans (One-Pot) | 2-(2-Hydroxyphenyl)acetonitriles | Arylboronic acids | 2-Arylbenzofurans organic-chemistry.org |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms of the key synthetic steps is fundamental to optimizing reaction conditions and extending their scope.

Mechanism of C-H Functionalization:

Palladium-Catalyzed Oxidative Cyclization: For the synthesis of benzofuran-fused cyclohexenones, kinetic isotope effect studies suggest that the cleavage of the C(aryl)-H bond may be the rate-determining step in the palladium-catalyzed oxidative cyclization process. nih.gov

Rhodium-Catalyzed Annulation: The synthesis of benzofuran derivatives via rhodium-catalyzed annulation is proposed to proceed through a sequence of C–H activation, migratory insertion of an alkyne, protonation, and subsequent intramolecular substitution to form the furan ring. nih.gov

Mechanism of Cyanation:

Copper-Catalyzed Direct Cyanation: The direct cyanation of heterocycles with a copper catalyst and iodine is believed to be a stepwise reaction. nih.gov The heterocycle first undergoes iodination to form a 2-iodo intermediate. This is followed by a copper-catalyzed cyanation, where the iodo group is displaced by cyanide. nih.gov High concentrations of cyanide can form strong complexes with the copper catalyst, potentially deactivating it.

Ruthenium-Catalyzed Cyanation: The proposed catalytic cycle for ruthenium-catalyzed cyanation begins with the formation of a cationic Ru complex. nih.gov The substrate coordinates to this complex, which then undergoes insertion. The final step is a β-elimination that releases the cyanated product and regenerates the active catalyst. nih.gov

These mechanistic studies provide valuable insights into the complex catalytic cycles that enable the efficient and selective synthesis of this compound and its derivatives.

Pre Clinical Biological Investigations of 5 Methoxy 3 Methylbenzofuran 2 Carbonitrile and Its Analogues

In Vitro and In Vivo (Non-human) Biological Activity Screening

The benzofuran (B130515) scaffold is a prominent heterocyclic structure found in both natural products and synthetic compounds, demonstrating a wide array of pharmacological activities. nih.govnih.gov This has spurred considerable interest in the synthesis and biological evaluation of its derivatives. Analogues of 5-Methoxy-3-methylbenzofuran-2-carbonitrile have been subject to extensive pre-clinical investigation to determine their therapeutic potential across various domains, including oncology, infectious diseases, inflammation, and neurodegenerative disorders.

Benzofuran derivatives have shown significant potential as anticancer agents, with studies revealing their cytotoxic effects against a range of human cancer cell lines. nih.govnih.gov The antiproliferative activity is often influenced by the nature and position of substituents on the benzofuran core. nih.gov

For instance, a series of halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were tested for cytotoxicity. nih.gov One such derivative, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, demonstrated potent activity against liver cancer (HepG2) and lung cancer (A549) cell lines, with IC50 values of 3.8 µM and 3.5 µM, respectively. nih.gov Another analogue, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, was most active against A549 cells with an IC50 of 6.3 µM. nih.gov Notably, these compounds showed high selectivity for cancer cells, with minimal toxicity towards normal human umbilical vein endothelial cells (HUVEC). nih.gov

Further studies on brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one also revealed selective cytotoxicity. nih.gov One compound exhibited a strong toxic effect against chronic myelogenous leukemia (K562) cells (IC50 = 3.83 µM) while being moderately toxic to healthy human keratinocytes (HaCaT), indicating a degree of selectivity. nih.gov The presence of a bromine atom attached to the methyl group at the 3-position of the benzofuran ring has been associated with remarkable cytotoxic activity against leukemia cells (K562 and HL60). nih.govmdpi.com

The mechanism of action for some of these derivatives involves the induction of apoptosis. nih.govresearchgate.net Studies have shown that active benzofurans can trigger apoptosis in leukemia cells through the activation of caspases 3 and 7. nih.govresearchgate.net

| Compound | Cancer Cell Line | Activity (IC50, µM) | Reference |

|---|---|---|---|

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6 | nih.gov |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 | nih.gov |

| Brominated 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivative (Compound 6) | K562 (Leukemia) | 3.83 ± 0.6 | nih.gov |

| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine | SQ20B (Head and Neck) | 0.46 | mdpi.comresearchgate.net |

| 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivative (with Br on methyl group) | HL60 (Leukemia) | 0.1 | nih.govmdpi.com |

| 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivative (with Br on methyl group) | K562 (Leukemia) | 5 | nih.govmdpi.com |

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Benzofuran and its derivatives have been identified as a promising scaffold for this purpose, exhibiting activity against a variety of bacterial and fungal pathogens. nih.govsemanticscholar.org

Screening of halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate revealed antimicrobial activity primarily against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 μg/mL. researchgate.net Certain derivatives also showed antifungal activity against Candida albicans and Candida parapsilosis with an MIC of 100 μg/mL. researchgate.net

In another study, a series of 2,2-di(1H-1,2,3-triazol-1-yl)benzofuran-3(2H)-ones were synthesized and evaluated. asianpubs.org Several of these compounds demonstrated notable antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa (MIC = 50 μg/mL), comparable to the standard drug streptomycin. asianpubs.org Similarly, potent antifungal activity against Candida albicans and Aspergillus niger was observed (MIC = 50 μg/mL), on par with clotrimazole. asianpubs.org

Hybrid molecules incorporating benzofuran and isoxazole (B147169) moieties have also been investigated. nih.gov Some of these hybrids were highly active against all tested bacterial and fungal strains. nih.gov The structural features of the benzofuran ring and its substituents play a crucial role in determining the spectrum and potency of antimicrobial action. semanticscholar.orgrsc.org

| Compound Type | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Halogen/aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Gram-positive bacteria | 50-200 µg/mL | researchgate.net |

| Halogen/aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans, C. parapsilosis | 100 µg/mL | researchgate.net |

| 2,2-di(1H-1,2,3-triazol-1-yl)benzofuran-3(2H)-ones (Compounds 3f, 3h, 3n) | S. aureus, B. subtilis, E. coli, P. aeruginosa | 50 µg/mL | asianpubs.org |

| 2,2-di(1H-1,2,3-triazol-1-yl)benzofuran-3(2H)-ones (Compounds 3b, 3f, 3h) | C. albicans, A. niger | 50 µg/mL | asianpubs.org |

| Aza-benzofuran derivative (Compound 1) | Salmonella typhimurium, Staphylococcus aureus | 12.5 µg/mL | mdpi.com |

| Oxa-benzofuran derivative (Compound 6) | Penicillium italicum, Colletotrichum musae | 12.5 µg/mL | mdpi.com |

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzofuran derivatives have emerged as promising candidates for the development of new anti-inflammatory drugs. mdpi.comnih.gov Their mechanisms often involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. mdpi.comnih.gov

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that certain benzofuran-piperazine hybrids can significantly inhibit the production of nitric oxide (NO), a pro-inflammatory mediator. mdpi.comnih.gov One particularly potent compound, designated 5d, exhibited an excellent inhibitory effect on NO generation (IC50 = 52.23 µM) with low cytotoxicity. mdpi.comnih.gov This compound was found to suppress the phosphorylation of key proteins in the NF-κB and MAPK pathways, and down-regulate the secretion of pro-inflammatory factors like COX-2, TNF-α, and IL-6. mdpi.comnih.gov

Similarly, aza-benzofuran compounds isolated from Penicillium crustosum demonstrated anti-inflammatory activity by inhibiting NO release in LPS-stimulated macrophages, with IC50 values around 16.5-17.3 μM. mdpi.com Fluorinated benzofuran and dihydrobenzofuran derivatives have also been investigated, showing inhibition of IL-6, CCL2, NO, and prostaglandin (B15479496) E2 (PGE2) production in macrophages, with IC50 values in the low micromolar range. mdpi.com

In vivo anti-inflammatory activity has been confirmed in non-human models. mdpi.comresearchgate.net For example, the carrageenan-induced paw edema model in rats is a standard method for evaluating anti-inflammatory potential. researchgate.netresearchgate.net Certain iodobenzofuran derivatives exhibited vigorous anti-inflammatory activity in this model, surpassing the reference drug diclofenac. researchgate.net The benzofuran-piperazine hybrid 5d, when tested in an endotoxemic mouse model, was shown to regulate neutrophils, leukocytes, and lymphocytes, and reduce the expression of IL-1β, TNF-α, and IL-6 in serum and tissues. mdpi.comnih.gov

| Compound Type | Assay/Model | Biological Effect/Activity | Reference |

|---|---|---|---|

| Benzofuran-piperazine hybrid (5d) | In vitro (LPS-stimulated RAW 264.7 cells) | NO Inhibition (IC50 = 52.23 µM) | mdpi.comnih.gov |

| Aza-benzofuran (Compound 4) | In vitro (LPS-stimulated RAW 264.7 cells) | NO Inhibition (IC50 = 16.5 µM) | mdpi.com |

| Fluorinated benzofuran derivatives | In vitro (LPS-treated macrophages) | IL-6 Inhibition (IC50 = 1.2-9.04 µM) | mdpi.com |

| Fluorinated benzofuran derivatives | In vitro (LPS-treated macrophages) | NO Inhibition (IC50 = 2.4-5.2 µM) | mdpi.com |

| Iodobenzofuran derivatives (2b, 2c) | In vivo (Carrageenan-induced rat paw edema) | Higher inhibition rates than diclofenac | researchgate.net |

| Benzofuran-piperazine hybrid (5d) | In vivo (Endotoxemic mouse model) | Reduced serum/tissue IL-1β, TNF-α, IL-6 | mdpi.com |

Neurodegenerative disorders like Alzheimer's disease (AD) present a significant challenge to healthcare, and there is a critical need for new therapeutic strategies. news-medical.netneurodegenerationresearch.eu The benzofuran scaffold has been identified as a "privileged structure" for designing multi-target agents against AD. nih.gov The complex etiology of AD suggests that drugs acting on multiple targets, such as cholinesterases (AChE and BuChE) and β-secretase (BACE1), may be more effective. nih.gov

A series of 2-arylbenzofuran derivatives were synthesized and evaluated for their in vitro inhibitory activities against these key enzymes. nih.gov One compound showed an IC50 value for acetylcholinesterase (AChE) inhibition of 0.086 µM, which is comparable to the approved AD drug donepezil. nih.gov This highlights the potential of the benzofuran skeleton to mimic parts of existing cholinesterase inhibitors. nih.gov

Pre-clinical animal models are crucial for evaluating the potential of new compounds. neurodegenerationresearch.eunih.govuq.edu.au A benzofuran-containing organoselenium compound, 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB), was evaluated in a streptozotocin (B1681764) (STZ)-induced mouse model of AD. nih.govnih.gov Treatment with TFSeB improved memory performance in behavioral tests (Y-maze, novel object recognition). nih.gov Biochemical analyses revealed that the compound reduced oxidative stress markers and reverted the STZ-induced increase in monoamine oxidase B (MAO-B) and AChE activity in the cortex and hippocampus. nih.gov Furthermore, it modulated apoptosis-related proteins, suggesting a promotion of neuronal survival. nih.gov These findings underscore the neuroprotective potential of benzofuran-based compounds in preclinical models of neurodegeneration. nih.gov

Beyond the more extensively studied areas, benzofuran derivatives have shown promise against other infectious agents. The versatility of the benzofuran core allows for structural modifications that can yield activity against viruses, mycobacteria, and protozoa. nih.govnih.gov

A study evaluating novel benzofuran derivatives synthesized from 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides identified compounds with moderate in vitro anti-HIV-1 activity. nih.gov Specifically, compounds 5c and 9a significantly reduced the viral cytopathic effect, with compound 9a being confirmed as having moderate anti-HIV activity. nih.gov

The benzofuran scaffold has also been incorporated into compounds targeting Mycobacterium tuberculosis. A series of benzofuran-3-carbohydrazide derivatives were synthesized and evaluated for their in vitro inhibitory activity against M. tuberculosis H37Rv strains. nih.gov Two compounds were identified as the most active, with MIC values of 8 μg/mL and 2 μg/mL, respectively, indicating promising antitubercular potential. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.govnih.gov For benzofuran derivatives, SAR studies have been crucial in identifying the structural requirements for potent and selective anticancer, antimicrobial, and anti-inflammatory activities. nih.govsemanticscholar.org

For Anticancer Activity: The position and nature of substituents on the benzofuran ring are critical determinants of cytotoxic activity. nih.govmdpi.com

Halogenation: The introduction of halogen atoms, particularly bromine, often enhances anticancer activity. nih.govnih.gov A bromine atom attached to a methyl group at the C-3 position resulted in remarkable cytotoxicity against leukemia cells. nih.govmdpi.com The presence of bromine and a methoxy (B1213986) group in the structure of methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate was shown to influence its pro-oxidative and proapoptotic properties favorably. nih.gov However, the presence of two halogen-substituted rings coupled with the absence of a methoxy group can be detrimental to activity. mdpi.com

Substitutions at C-2: Ester or heterocyclic ring substitutions at the C-2 position have been found to be crucial for cytotoxic activity. nih.govmdpi.com

Methoxy Groups: The presence of methoxy groups can influence activity, as seen in derivatives of 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone. nih.gov

Other Substituents: The presence of an N-phenethyl carboxamide group was found to significantly enhance antiproliferative activity in a series of 5-chlorobenzofuran-2-carboxamides. nih.gov

For Antimicrobial Activity: SAR analyses have also guided the development of benzofuran-based antimicrobial agents.

Electron-withdrawing vs. Electron-donating groups: Studies have shown that electron-withdrawing groups in the ortho position of the benzofuran ring and the para position of an attached aryl ring tend to increase potency, while electron-donating groups can weaken antimicrobial activity. semanticscholar.org

Substituent Position: Substitutions at the C-6 and C-3 positions were found to greatly impact antibacterial activity and strain specificity, respectively. semanticscholar.org A hydroxyl group at C-6 offered excellent antibacterial activity. semanticscholar.org

Hybridization: Combining the benzofuran scaffold with other heterocyclic moieties like pyrazoline and thiazole (B1198619) is essential for their antimicrobial activity. semanticscholar.org

Aza- vs. Oxa-benzofurans: In one study, aza-benzofuran (nitrogen-containing) compounds exhibited better antibacterial activity than their oxa-benzofuran (oxygen-containing) counterparts, possibly due to enhanced lipophilicity and the ability to interact with bacterial membranes. mdpi.com Conversely, oxa-benzofurans showed better antifungal activity. mdpi.com

These SAR studies are invaluable for the rational design of new, more effective benzofuran-based therapeutic agents with improved potency and selectivity. nih.govnih.gov

Impact of Methoxy Substitution on Biological Profile

The presence and position of a methoxy (-OCH3) group on the benzofuran ring system are critical determinants of biological activity. Studies on various benzofuran derivatives have shown that methoxy substitution can significantly influence their potency and selectivity for different biological targets.

For instance, in a series of 2-benzoyl-1-benzofuran derivatives synthesized to evaluate their affinity for adenosine (B11128) A1 and A2A receptors, the pattern of methoxy substitution was found to be a key factor. Research indicated that C6,7-dimethoxy substitution on the benzofuran ring (Ring A), combined with a methoxy group at the meta-position (C3') of the benzoyl ring (Ring B), was beneficial for affinity to both A1 and A2A receptors. researchgate.net Specifically, the compound (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone showed notable affinity for both A1 (Ki = 6.880 µM) and A2A (Ki = 0.5161 µM) receptors. researchgate.net

In the context of anticancer activity, the position of the methoxy group is equally important. Studies on the antiproliferative activity of certain benzofuran derivatives revealed that the highest activity was observed when the methoxy group was located at the C-6 position. researchgate.net Conversely, substitution with an ethoxycarbonyl group at C-7 resulted in significantly lower potency compared to a C-7 methoxy substitution, highlighting the specific contribution of the methoxy group. researchgate.net The presence of hydroxyl (-OH) and methoxy (-OMe) groups has been noted to make some benzofuran compounds more potent inhibitors of HIV reverse transcriptase and more effective as antitumor agents. jst.go.jp Furthermore, the strategic placement of a methoxy group has been shown to result in good yields during the synthesis of benzofuran derivatives. phytojournal.com

| Compound Class | Substitution Pattern | Biological Target | Finding | Reference |

| 2-Benzoyl-1-benzofurans | C6,7-diOCH₃ on benzofuran; C3'-OCH₃ on benzoyl ring | Adenosine A₁/A₂ₐ Receptors | Beneficial for A₁ and A₂ₐ affinity. | researchgate.net |

| 2-Alkoxycarbonyl derivatives | OCH₃ at C-6 | Cancer Cell Lines | Highest antiproliferative activity observed. | researchgate.net |

| 2-Alkoxycarbonyl derivatives | OCH₃ at C-5 | Cancer Cell Lines | Significant enhancement of activity compared to unsubstituted compounds. | researchgate.net |

| Benzofuran derivatives | -OH and -OMe groups | HIV Reverse Transcriptase, Tumor Cells | Increased potency observed. | jst.go.jp |

Role of Methyl and Carbonitrile Groups in Bioactivity

The methyl (-CH3) and carbonitrile (-CN) groups, corresponding to the substituents at the C-3 and C-2 positions of this compound, respectively, play distinct and significant roles in the bioactivity of benzofuran analogues.

The introduction of a methyl group at the C-3 position of the benzofuran ring has been shown to significantly enhance antiproliferative activity against various cancer cell lines. researchgate.net For example, a derivative with a methyl group at C-3 and a methoxy group at C-6 exhibited 2-4 times greater potency than the unsubstituted compound and 3-10 times higher activity than a similar compound with a methoxy group at C-7. researchgate.net This suggests a synergistic or favorable interaction when these groups are positioned correctly on the benzofuran scaffold.

The carbonitrile (cyano) group at the C-2 position is another key functional group for imparting biological activity, particularly anticancer properties. nih.gov While a carboxylic acid or acetyl group at this position can markedly reduce activity, the cyano group appears to be more favorable. researchgate.net The conversion of a nitrile group to other functionalities is a synthetic strategy used to create diverse analogues. researchgate.net Studies on cyanobenzofuran derivatives have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines, including liver (HePG2), colon (HCT-116), and breast (MCF-7) cancer cells. nih.gov Some of these compounds have also shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov

Influence of Substituents at Varying Positions (e.g., C-2, C-3, C-5, C-6)

The biological activity of the benzofuran scaffold is highly tunable based on the nature and position of various substituents. Extensive SAR studies have elucidated the importance of substitutions at the C-2, C-3, C-5, and C-6 positions.

C-2 Position: Substitutions at the C-2 position are crucial for cytotoxic and antimicrobial activities. nih.govnih.gov The introduction of ester groups or heterocyclic rings at this position has been identified as a key strategy for enhancing cytotoxicity. nih.govnih.gov For example, incorporating a 3,4,5-trimethoxybenzoyl group at C-2 is a significant determinant of antiproliferative activity in certain benzofuran series. medcraveonline.com

C-3 Position: As previously noted, the introduction of a methyl group at the C-3 position can lead to a significant increase in antiproliferative effects. researchgate.net This position is a key site for modification to enhance potency.

C-5 and C-6 Positions: These positions on the benzene (B151609) portion of the benzofuran ring are critical for modulating activity. The introduction of substituents on the 2-position phenyl group and a hydroxyl, halogen, or amino group at the C-5 position is closely related to the antibacterial activity of benzofurans. nih.govnih.gov In studies of butyrylcholinesterase inhibitors, substitution at position 5 with a bromine atom, combined with a 4-hydroxybenzyl group at C-2, resulted in the most potent compound in the series. rsc.org Furthermore, the placement of a methoxy group at C-6 has been correlated with the highest antiproliferative activity in certain classes of derivatives, demonstrating superior potency compared to substitution at other positions like C-7. researchgate.net

Analogues Incorporating Heterocyclic Moieties (e.g., Pyrazole (B372694), Thiazole, Oxadiazole, Triazole)

Incorporating other heterocyclic rings into the benzofuran scaffold is a common and effective strategy in medicinal chemistry to generate novel compounds with enhanced or specific biological activities. Benzofuran hybrids with moieties such as pyrazole, thiazole, oxadiazole, and triazole have shown promise in various therapeutic areas. ku.ac.ae

Pyrazole: Benzofuran-pyrazole hybrids have been designed and synthesized as potent antimicrobial agents. These compounds have demonstrated significant activity, with some inhibiting E. coli DNA gyrase B, a validated bacterial target.

Triazole: Benzofuran derivatives incorporating triazole rings have also been investigated. For example, 3-(benzofuran-2-ylmethyl) substituted pyrazolotriazinone and benzotriazinone derivatives were designed as potential inhibitors of chorismate mutase, an enzyme essential for certain bacteria.

Other Heterocycles: The benzofuran core has been linked to various other heterocyclic systems, including isoxazoles and pyrimidines, leading to compounds with notable antibacterial activity. The hybridization of benzofuran with different heterocyclic cores is a recurring theme in the development of new antimicrobial agents.

Mechanistic Insights into Biological Actions (Molecular and Cellular Level)

The diverse biological activities reported for benzofuran derivatives stem from their ability to interact with a wide range of molecular and cellular targets. Pre-clinical investigations have focused on identifying these targets and elucidating the mechanisms by which these compounds exert their effects. The primary mechanisms explored involve the inhibition of key enzymes and the modulation of receptor activity, leading to downstream effects on cellular processes.

Molecular Target Identification and Validation (e.g., Enzymes, Receptors, Proteins)

Research into benzofuran analogues has successfully identified and validated several specific molecular targets. These findings are crucial for understanding their therapeutic potential and for guiding the rational design of more potent and selective agents.

Validated enzyme targets include:

Butyrylcholinesterase (BChE): An enzyme implicated in the progression of Alzheimer's disease. medcraveonline.comrsc.org

DNA Gyrase B: A bacterial type II topoisomerase essential for DNA replication, making it an attractive target for antibiotics.

Chorismate Mutase: An enzyme in the shikimate pathway, which is essential for the survival of various bacteria, fungi, and plants, but absent in mammals.

Validated receptor targets include:

Adenosine A1 and A2A Receptors: These receptors are involved in various physiological processes and are targets for neurological and inflammatory disorders. researchgate.net

Other protein targets include:

Pendrin (SLC26A4): An anion exchanger that is a potential target for developing novel diuretics.

Enzyme Inhibition Studies (e.g., Butyrylcholinesterase, DNA Gyrase B, Chorismate Mutase)

Butyrylcholinesterase (BChE) Inhibition

Several classes of benzofuran derivatives have been identified as potent and selective inhibitors of BChE. In late-stage Alzheimer's disease, BChE plays a more significant role than acetylcholinesterase (AChE) in hydrolyzing the neurotransmitter acetylcholine. nih.gov Many synthesized 2-phenylbenzofuran (B156813) and 2-benzylbenzofuran derivatives show selective inhibition of BChE with little to no effect on AChE. medcraveonline.comrsc.org For example, 5-bromo-2-(4-hydroxybenzyl)benzofuran proved to be a potent BChE inhibitor with an IC50 value of 2.93 µM. rsc.org Kinetic studies have shown that these compounds can act as mixed-type inhibitors, binding to both the catalytic and peripheral anionic sites of the enzyme. medcraveonline.com

| Compound Class | Specific Compound Example | BChE Inhibition (IC₅₀) | Reference |

| 2-Arylbenzofuran | Cathafuran C | 2.5 µM | nih.gov |

| 2-Benzylbenzofuran | 5-bromo-2-(4-hydroxybenzyl)benzofuran | 2.93 µM | rsc.org |

| 2-Phenylbenzofuran | Compound 16 (specific structure in source) | 30.3 µM | medcraveonline.com |

DNA Gyrase B Inhibition

Benzofuran derivatives, particularly those hybridized with a pyrazole moiety, have been investigated as inhibitors of bacterial DNA gyrase B. This enzyme is a validated target for antibacterial drugs. Certain novel benzofuran-pyrazole compounds have shown potent inhibitory activity against E. coli DNA gyrase B. One notable compound demonstrated an IC50 value of 9.80 µM, which is comparable to the antibiotic ciprofloxacin, indicating its potential for development as a new antimicrobial agent.

| Compound Class | Target Enzyme | Inhibition (IC₅₀) | Finding | Reference |

| Benzofuran-pyrazole hybrid | E. coli DNA Gyrase B | 9.80 µM | Activity comparable to ciprofloxacin. | , |

Chorismate Mutase Inhibition

Chorismate mutase is a critical enzyme in the shikimate pathway, making it an excellent target for developing non-toxic antimicrobial agents. Benzofuran derivatives have been designed and evaluated as inhibitors of this enzyme. In one study, 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives were synthesized and tested. Several of these compounds showed encouraging in vitro inhibition of chorismate mutase, with up to 64–65% inhibition at a concentration of 30 µM. SAR studies suggested that benzotriazinone-based analogues were generally more effective than the pyrazolotriazinone series.

| Compound Class | Target Enzyme | Inhibition Level | Concentration | Reference |

| 3-(Benzofuran-2-ylmethyl) substituted triazinones | Chorismate Mutase | 64-65% | 30 µM | , |

Modulation of Cellular Pathways (e.g., Apoptosis, Reactive Oxygen Species Generation, Inflammation)

Pre-clinical research into the biological activities of benzofuran derivatives, a class of compounds to which this compound belongs, has revealed their potential to modulate key cellular pathways implicated in various diseases. These investigations, primarily in cancer cell lines, have focused on mechanisms such as the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of inflammatory responses.

Studies on halogenated derivatives of benzofuran have shown that these compounds can exert pro-oxidative and pro-apoptotic effects. For instance, certain derivatives have been observed to increase the generation of ROS within cancer cells. This elevation in ROS can lead to cellular damage and trigger programmed cell death, or apoptosis. The apoptotic process induced by these compounds is often mediated by the activation of executioner caspases, such as caspase-3 and caspase-7, which are critical enzymes in the apoptotic cascade.

In addition to inducing apoptosis and ROS generation, some benzofuran analogues have been investigated for their anti-inflammatory properties. Interleukin-6 (IL-6) is a cytokine that plays a role in promoting inflammation and tumorigenesis. Research has indicated that certain benzofuran derivatives can decrease the secretion of IL-6 in cancer cell lines, suggesting a potential anti-inflammatory effect.

The table below summarizes the observed effects of certain benzofuran analogues on these cellular pathways.

| Cellular Pathway | Observed Effect of Benzofuran Analogues |

| Apoptosis | Induction of programmed cell death, mediated by activation of caspases 3 and 7. |

| Reactive Oxygen Species (ROS) Generation | Increased production of ROS within cells, contributing to cellular stress and apoptosis. |

| Inflammation | Reduction in the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6). |

It is important to note that these findings are based on studies of analogues of this compound, and further research is needed to determine if the specific compound exhibits similar activities.

Interaction with Biomolecules (e.g., Tubulin, Amyloid-β fibril formation)

The interaction of benzofuran derivatives with critical biomolecules has been a significant area of pre-clinical investigation. These interactions are fundamental to the therapeutic potential of this class of compounds. Research has particularly focused on their ability to interfere with tubulin polymerization and the formation of amyloid-β fibrils.

Interaction with Tubulin:

Certain benzofuran derivatives have been identified as inhibitors of tubulin polymerization. Tubulin is a protein that assembles into microtubules, which are essential components of the cellular cytoskeleton and are crucial for cell division (mitosis). By inhibiting the polymerization of tubulin, these compounds can disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle and ultimately, cell death. This mechanism is a key strategy for the development of anticancer agents. The structure-activity relationship of these derivatives often highlights the importance of specific substitutions on the benzofuran core for potent tubulin inhibition.

Interaction with Amyloid-β Fibril Formation:

A series of benzofuran derivatives has been identified as inhibitors of amyloid-β (Aβ) peptide fibril formation. The aggregation of Aβ into fibrils is a pathological hallmark of Alzheimer's disease. The inhibitory activity of these benzofuran compounds appears to be linked to their ability to bind to the Aβ peptide. This binding interferes with the peptide's ability to self-assemble into the characteristic fibrillar structures. Studies suggest that a specific recognition site for benzofurans may exist on the Aβ molecule, and binding to this site disrupts the fibrillation process.

The table below provides a summary of the interactions of benzofuran analogues with these key biomolecules.

| Biomolecule | Interaction with Benzofuran Analogues |

| Tubulin | Inhibition of polymerization, leading to disruption of microtubule formation and cell cycle arrest. |

| Amyloid-β (Aβ) Peptide | Inhibition of fibril formation through binding to the Aβ peptide, preventing its aggregation. |

These pre-clinical findings underscore the potential of the benzofuran scaffold as a basis for designing molecules that can interact with and modulate the function of important biological macromolecules.

Pre-clinical Pharmacokinetic and Pharmacodynamic Considerations (non-human models)

Absorption, Distribution, Metabolism, and Excretion (ADME) in Relevant Models

Pre-clinical ADME studies of benzofuran derivatives have been conducted in various animal models, including mice, rats, dogs, and monkeys, to characterize their pharmacokinetic profiles.

For instance, studies on the benzofuran derivative fruquintinib (B607557) have shown that it exhibits moderate oral bioavailability. nih.gov Following oral administration, the time to reach maximum plasma concentration (Tmax) is generally observed within a few hours. nih.gov The exposure to the compound tends to increase linearly with the dose in some species. nih.gov

The distribution of benzofuran derivatives can be widespread. In the case of fruquintinib, it has been found to distribute to various tissues, with higher concentrations often observed in the gastrointestinal tract, liver, and kidneys. nih.gov The binding of these compounds to plasma proteins can be significant. nih.gov

Metabolism is a key determinant of the fate of benzofuran derivatives in the body. In vitro studies using liver microsomes from different species, including humans, have identified several metabolic pathways. nih.gov Common metabolic reactions include oxidation, such as demethylation and hydroxylation, followed by conjugation reactions like glucuronidation. nih.gov The metabolites are then typically eliminated from the body.

Excretion of benzofuran derivatives and their metabolites occurs through both biliary and urinary pathways. nih.gov For some derivatives, biliary excretion following metabolism in the liver is a major route of elimination. nih.gov

The table below summarizes the general ADME properties observed for some benzofuran derivatives in pre-clinical models.

| ADME Parameter | General Findings for Benzofuran Derivatives in Non-Human Models |

| Absorption | Moderate oral bioavailability has been observed for some analogues. nih.gov |

| Distribution | Widespread tissue distribution, with notable concentrations in the liver and kidneys for certain derivatives. nih.gov Plasma protein binding can be high. nih.gov |

| Metabolism | Primarily occurs in the liver through oxidative pathways (e.g., demethylation, hydroxylation) and subsequent glucuronidation. nih.gov |

| Excretion | Elimination of metabolites occurs via both biliary and urinary routes. nih.gov |

It is critical to emphasize that these are general characteristics observed for certain members of the benzofuran class, and the specific ADME profile of this compound would require direct experimental evaluation.

Future Directions and Research Opportunities

Design and Synthesis of Novel 5-Methoxy-3-methylbenzofuran-2-carbonitrile Analogues with Enhanced Potency and Selectivity

The future development of this compound hinges on the strategic design and synthesis of novel analogues. The goal is to systematically modify the core structure to enhance biological potency and selectivity for specific molecular targets. Structure-activity relationship (SAR) studies on related benzofuran (B130515) compounds have shown that substitutions at various positions are crucial for cytotoxic activity. nih.gov

Key synthetic strategies may involve:

Modification of the Benzene (B151609) Ring: Introducing or altering substituents on the aromatic portion of the benzofuran ring can significantly impact activity. For instance, the introduction of bromine atoms to the benzofuran system has been shown to increase cytotoxicity against cancer cell lines. researchgate.net

Alterations at the C-2 Position: The carbonitrile group is a key feature. Future work could explore its replacement with other functional groups, such as carboxamides, carboxylic acids, or various heterocyclic rings (e.g., tetrazoles, oxadiazoles), which have been shown to be important for the biological profiles of other benzofurans. nih.govnih.govresearchgate.net

Substitution at the C-3 Methyl Group: The methyl group at the 3-position can be a target for modification. For example, bromination of this position using N-bromosuccinimide (NBS) can create a reactive intermediate for further derivatization, allowing for the attachment of various side chains. acs.org

Variation of the C-5 Methoxy (B1213986) Group: The position and nature of the methoxy group can be altered. Shifting its position or replacing it with other alkoxy or hydroxy groups could modulate the compound's pharmacokinetic properties and target interactions.

The synthesis of such analogues can be achieved through established multi-step reaction pathways, often starting from substituted phenols and involving key steps like ring-closure reactions to form the benzofuran core, followed by functional group interconversions. nih.govacs.org

Integration of Advanced Computational Approaches for Rational Design

To guide the synthetic efforts described above, advanced computational approaches are indispensable for the rational design of new analogues. In silico techniques allow for the prediction of how structural modifications will affect a compound's ability to interact with a biological target, saving significant time and resources. nih.govresearchgate.net

Methods that can be applied include:

Molecular Docking: This technique can predict the preferred orientation and binding affinity of a designed analogue within the active site of a target protein. tandfonline.comnih.gov For example, docking studies have been used to identify benzofuran-1,2,3-triazole hybrids as potential inhibitors of the epidermal growth factor receptor (EGFR) and to explore the binding patterns of derivatives targeting cyclin-dependent kinase 2 (CDK2). tandfonline.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction. nih.govresearchgate.netnih.gov This has been used to confirm the stability of benzofuran-based inhibitors in the active site of enzymes like Mycobacterium tuberculosis polyketide synthase 13 (Pks13). nih.govresearchgate.net

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model based on known active compounds can be used to screen virtual libraries of novel this compound analogues to prioritize candidates for synthesis. nih.gov

ADMET Prediction: In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies can be performed to assess the drug-likeness and potential safety profiles of new designs at an early stage. nih.gov

| Computational Technique | Application in Benzofuran Design | Reference |

| Molecular Docking | Predict binding affinity and interactions with target proteins (e.g., EGFR, CDK2, Pks13). | nih.govtandfonline.comnih.gov |

| Molecular Dynamics (MD) | Evaluate the stability of the compound in the enzyme's active site over time. | nih.govresearchgate.netnih.gov |

| Pharmacophore Screening | Identify novel derivatives based on the essential 3D features of known active molecules. | nih.gov |

| MM-PBSA | Confirm binding energies of lead compounds with their target enzyme. | nih.gov |

Further Elucidation of Molecular Mechanisms of Action

While the benzofuran scaffold is associated with a wide range of biological activities, the specific molecular mechanisms of action for this compound are yet to be fully elucidated. Future research should focus on identifying its precise cellular targets to understand its therapeutic potential. Based on studies of related benzofuran derivatives, several pathways and targets warrant investigation:

Kinase Inhibition: Many benzofuran derivatives have been identified as potent kinase inhibitors. tandfonline.comresearchgate.net Potential targets could include cyclin-dependent kinases (CDKs) involved in cell cycle regulation or MAP kinase-interacting kinases (Mnks) that play a role in cancer cell proliferation. tandfonline.comresearchgate.net Mechanistic studies, such as Western blot analysis of downstream signaling proteins (e.g., p-eIF4E), could confirm target engagement. researchgate.net

Enzyme Inhibition: Benzofurans have shown inhibitory activity against various enzymes. In the context of neurodegenerative diseases like Alzheimer's, targets such as acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1) are of interest. acs.org For cancer applications, enzymes like farnesyltransferase or lysine-specific demethylase-1 (LSD1) could be explored. nih.gov

Induction of Apoptosis and Cell Cycle Arrest: In cancer research, a key area of investigation is whether the compound can induce programmed cell death (apoptosis) and/or halt cell proliferation by arresting the cell cycle. nih.gov Studies have shown that some benzofuran derivatives can induce G2/M phase arrest in cancer cells. nih.gov

Exploration of New Therapeutic Applications (pre-clinical)

The diverse biological activities reported for the benzofuran scaffold suggest that this compound and its future analogues could be explored for a variety of therapeutic applications in pre-clinical models. The versatility of this chemical class provides a strong foundation for investigating its efficacy in multiple disease areas. nih.govrsc.orgnih.govresearchgate.net

| Therapeutic Area | Potential Target/Application | Key Findings for Related Benzofurans | References |

| Anticancer | Proliferation of various cancer cell lines (leukemia, pancreatic, cervical, breast). | A benzofuran derivative (12) showed potent inhibition of cervical cancer cells (HeLa IC50 = 1.06 μM). nih.gov Hybrids have shown potent inhibitory activity against CDK2 (IC50 as low as 40.91 nM). tandfonline.com | nih.govrsc.orgresearchgate.nettandfonline.com |

| Neuroprotection | Alzheimer's Disease (AD). | Benzofuran scaffolds can inhibit key enzymes like AChE and BACE-1 and target multiple pathogenic events in AD. | acs.orgnih.govresearchgate.net |

| Anti-infective | Mycobacterium tuberculosis. | Benzofuran-oxadiazole hybrids showed significant binding energies against the Mtb Pks13 enzyme, with compound BF4 (-14.82 kcal/mol) outperforming the reference inhibitor. | nih.govresearchgate.net |

| Anti-infective | Antimicrobial (bacterial and fungal). | Halogenated derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were tested for activity against Gram-positive cocci, Gram-negative rods, and yeasts. | researchgate.netnih.gov |

| Kinase-related Disorders | Cancers driven by Mnk kinases (e.g., leukemia). | A novel benzofuran derivative (8k) was a potent Mnk2 inhibitor (IC50 = 0.27 μM) and exhibited anti-proliferative effects on leukemia cell lines. | researchgate.net |

Development of this compound as a Chemical Probe for Biological Systems

Beyond direct therapeutic applications, highly potent and selective analogues of this compound could be developed as chemical probes. A chemical probe is a small molecule used to study the function of a specific protein or pathway in a biological system. The development of chemical libraries based on privileged scaffolds like benzofuran offers an efficient platform to explore biologically relevant chemical space. nih.gov

To be an effective chemical probe, a derivative of this compound would need to be optimized for:

High Potency: The ability to modulate its target at low concentrations.

High Selectivity: Minimal off-target effects to ensure that any observed biological outcome is due to interaction with the intended target.

Known Mechanism of Action: A clear understanding of how it engages its target at the molecular level.

By identifying a specific, high-affinity target (as discussed in section 5.3) and optimizing a derivative for selectivity (as per section 5.1), researchers could create a valuable tool. For example, a selective benzofuran-based probe could be used to investigate the role of a particular kinase in cell signaling or to explore the neuroprotective chemical space in models of Alzheimer's disease. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Methoxy-3-methylbenzofuran-2-carbonitrile, and how are intermediates characterized?

- Methodology : A common approach involves cyclization of substituted phenols with nitrile-containing precursors. For example, 4-methoxyphenol derivatives can react with acrylonitrile or nitrile-functionalized reagents under acidic or oxidative conditions. Characterization of intermediates typically employs IR spectroscopy (to confirm functional groups like C≡N stretching at ~2200 cm⁻¹) and NMR (¹H/¹³C for methoxy and methyl group assignments). High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas .

Q. How are substituent effects (e.g., methoxy vs. methyl groups) analyzed in benzofuran-carbonitrile derivatives?

- Methodology : Substituent electronic effects are studied via Hammett plots using reaction rates or spectroscopic data. For instance, the electron-donating methoxy group at the 5-position stabilizes intermediates in electrophilic substitution reactions, while the 3-methyl group influences steric hindrance. Comparative studies with analogs like 5-hydroxy-3-methylbenzofuran-2-carbonitrile reveal differences in reactivity and stability .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

- Methodology :

- HPLC with UV detection (λ ~270 nm for benzofuran absorption).

- GC-MS for volatile impurities.

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities.

- Elemental analysis to validate C, H, N, and O composition .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nitrile group reactivity. Hexafluoropropan-2-ol (HFIP) has been used to stabilize intermediates via hydrogen bonding .

- Catalysts : Lewis acids like ZnCl₂ or oxidative agents (e.g., DDQ) improve cyclization efficiency.

- Kinetic studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .

Q. What strategies mitigate competing side reactions (e.g., over-oxidation or polymerization) during synthesis?

- Methodology :

- Temperature control : Lower temperatures (0–5°C) suppress polymerization of acrylonitrile derivatives.

- Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) groups.

- Quenching agents : Add ascorbic acid or hydroquinone to terminate radical side reactions .

Q. How do computational methods aid in designing novel derivatives of this compound?

- Methodology :

- DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in electrophilic substitution.

- Retrosynthetic analysis : Tools like AI-driven synthesis planners (e.g., Reaxys or CAS SciFinder) propose feasible routes using known benzofuran-carbonitrile reactions .

Q. How are contradictions in reported data (e.g., conflicting reaction yields) resolved?

- Methodology :

- Reproducibility checks : Verify protocols under standardized conditions (e.g., inert atmosphere, purity of reagents).

- Meta-analysis : Compare data across peer-reviewed studies (e.g., solvent effects in DDQ-mediated oxidations) and identify outliers using statistical tools .

Q. What safety protocols are critical when handling hazardous intermediates (e.g., nitrile-containing precursors)?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.